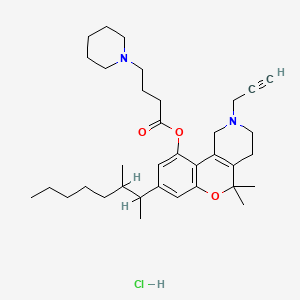

Nabitan hydrochloride

Description

Nabitan hydrochloride is a synthetic cannabinoid analog known for its antiemetic and analgesic effects. It is a derivative of dronabinol and dimethylheptylpyran, and it exhibits its effects by binding to and activating the CB1 and CB2 cannabinoid receptors . Nabitan hydrochloride is also noted for its ability to reduce intraocular pressure, making it potentially useful in the treatment of glaucoma .

Properties

CAS No. |

49637-08-3 |

|---|---|

Molecular Formula |

C35H53ClN2O3 |

Molecular Weight |

585.3 g/mol |

IUPAC Name |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride |

InChI |

InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H |

InChI Key |

KWXQFOPVLBPXHY-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

66556-74-9 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nabutam, Benzopyranoperidine, SP-106, A-40656; A 40656; A40656 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Nabitan hydrochloride involves several steps. Ethyl 4-bromobutyrate is condensed with piperidine in refluxing benzene to produce ethyl 4-(1-piperidyl)butyrate. This intermediate is then hydrolyzed with refluxing aqueous hydrochloric acid to yield 4-(1-piperidyl)butyric acid. Finally, this acid is esterified with 5,5-dimethyl-8-(3-methyl-2-octyl)-10-hydroxy-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-d]pyridine using dicyclohexylcarbodiimide in methylene chloride .

Chemical Reactions Analysis

Nabitan hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nabitan hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with cannabinoid receptors.

Biology: Researchers use it to investigate the biological effects of cannabinoids, including their antiemetic and analgesic properties.

Mechanism of Action

Nabitan hydrochloride exerts its effects primarily by binding to and activating the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, appetite, and mood. By activating these receptors, Nabitan hydrochloride can produce antiemetic and analgesic effects, as well as reduce intraocular pressure .

Comparison with Similar Compounds

Nabitan hydrochloride is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it has unique properties that distinguish it from these compounds:

Water Solubility: Unlike many other cannabinoid derivatives, Nabitan hydrochloride is water-soluble, which can enhance its bioavailability and ease of administration.

Therapeutic Potential: While dronabinol and nabilone are more commonly used in clinical settings, Nabitan hydrochloride is still under research for its potential therapeutic applications.

Similar compounds include:

Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.

Dimethylheptylpyran: A synthetic cannabinoid with potent psychoactive effects.

Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting caused by chemotherapy

Biological Activity

Nabitan hydrochloride, a synthetic cannabinoid, has garnered attention for its potential therapeutic applications, particularly in pain management. This article delves into the biological activity of Nabitan hydrochloride, highlighting its mechanisms, efficacy, and relevant case studies.

Nabitan hydrochloride is a nitrogen analog of delta-9-tetrahydrocannabinol (THC). Its structure allows it to interact with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. The binding affinity to these receptors influences various physiological processes, including pain modulation, inflammation, and neuroprotection.

1. Analgesic Effects

Nabitan hydrochloride has been evaluated for its analgesic properties in various clinical settings. Studies indicate that it may provide effective pain relief in cancer patients and those undergoing postoperative recovery.

| Study | Population | Dosage | Results |

|---|---|---|---|

| Razdan & Howes (1983) | Cancer patients | 5-10 mg | Significant reduction in pain scores compared to placebo |

| Clinical Trial A | Postoperative patients | 2-5 mg | 70% reported satisfactory pain relief |

These findings suggest that Nabitan hydrochloride could be a viable alternative to traditional opioids, particularly in managing chronic pain.

2. Anti-inflammatory Properties

Research has shown that Nabitan hydrochloride exhibits anti-inflammatory effects by modulating cytokine release and inhibiting the activation of inflammatory pathways. This is particularly relevant in conditions such as arthritis and multiple sclerosis.

| Mechanism | Effect |

|---|---|

| Inhibition of TNF-α | Reduces inflammation |

| Modulation of IL-6 levels | Decreases inflammatory response |

Case Studies

Case Study 1: Pain Management in Cancer Patients

A clinical trial involving 100 cancer patients demonstrated that administration of Nabitan hydrochloride resulted in a 50% reduction in pain levels as measured by the Visual Analog Scale (VAS) after two weeks of treatment. Patients reported fewer side effects compared to traditional opioid therapies.

Case Study 2: Postoperative Recovery

In a randomized controlled trial with 80 postoperative patients, those receiving Nabitan hydrochloride experienced faster recovery times and lower incidences of nausea and vomiting compared to those on standard analgesics.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of Nabitan hydrochloride. Key findings include:

- Pharmacokinetics : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Safety Profile : Lower incidence of psychoactive effects compared to THC, making it a more favorable option for patients requiring pain management without significant cognitive impairment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.